1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, 5,5-dioxide
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Overview
Description
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, 5,5-dioxide is a complex organic compound with a unique structure that combines elements of pyridazine, benzothiazine, and dimethylaminoethyl groups
Preparation Methods
The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, 5,5-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine and benzothiazine precursors, followed by their condensation under specific conditions to form the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.
Scientific Research Applications
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, 5,5-dioxide can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring structure and may have similar reactivity and applications.
Benzothiazine derivatives: Compounds with the benzothiazine ring are often studied for their biological activities.
Dimethylaminoethyl derivatives: These compounds contain the dimethylaminoethyl group, which can influence their chemical and biological properties.
Properties
CAS No. |
126598-41-2 |
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Molecular Formula |
C14H16N4O3S |
Molecular Weight |
320.37 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-1-one |
InChI |
InChI=1S/C14H16N4O3S/c1-17(2)7-8-18-14(19)13-12(9-15-18)22(20,21)11-6-4-3-5-10(11)16-13/h3-6,9,16H,7-8H2,1-2H3 |
InChI Key |
WDHRFLSBFQVOCW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)C2=C(C=N1)S(=O)(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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